4-Aminobutanesulfonic acid
Overview
Description
4-Aminobutanesulfonic acid, also known as taurine, is not directly discussed in the provided papers. However, the papers do provide insights into various substituted 4-aminobutanoic acids and their biochemical properties and synthesis. These compounds are structurally related to 4-aminobutanesulfonic acid and are studied for their potential as substrates or inhibitors of enzymes like gamma-aminobutyric acid aminotransferase (GABA-AT) , which is responsible for the degradation of the inhibitory neurotransmitter GABA.
Synthesis Analysis
The synthesis of substituted 4-aminobutanoic acids has been explored through various methods. One approach involves the Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis to yield 3-alkyl-4-aminobutanoic acids . Another method includes the synthesis of optically active beta-amino acids containing an aziridine heterocycle, starting with aspartic acid . Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid, involving a biocatalytic one-pot cyclic cascade .
Molecular Structure Analysis
The molecular structure and vibrational spectra of a related compound, 4-amino-3-phenylbutanoic acid, have been studied using quantum chemical computations and molecular docking. The analysis was based on potential energy distribution (PED) for interpreting IR and Raman spectra, and the theoretical UV-visible range was used to examine the visible absorption maxima .
Chemical Reactions Analysis
Substituted 4-aminobutanoic acids have been tested as substrates for GABA-AT, with varying activities based on the size and bulk of the substituents . The enzyme's active site structure influences the reactivity of these compounds, with some undergoing exclusive elimination to succinic semialdehyde without inactivation of the enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted 4-aminobutanoic acids are influenced by their structure. For instance, the presence of alkyl groups affects their activity as substrates for GABA-AT . The non-linear optical properties, such as dipole moment, polarizability, and molecular first-order hyperpolarizability, of 4-amino-3-phenylbutanoic acid have been computed, indicating potential applications in materials science .
Scientific Research Applications
Thermodynamic Properties and pH Standard Applications
4-Aminobutanesulfonic acid, specifically its derivative N-tris[Hydroxymethyl]-4-aminobutanesulfonic acid (TABS), has been studied for its thermodynamic properties. The dissociation constant pK2 of TABS in water has been determined across a range of temperatures (5-55°C), making it useful as a secondary pH standard in physiological pH range (7-9). This zwitterionic compound's dissociation process has been characterized by deriving related thermodynamic quantities such as ΔG°, ΔH°, ΔS°, and ΔCp° (Roy et al., 2004). Furthermore, TABS has been recommended as a useful pH standard for physiological solutions, which can be beneficial in clinical fluid measurements (Roy et al., 2004).
Biocatalysis in Amino Acid Synthesis
In the field of biocatalysis, 4-Aminobutanesulfonic acid-related compounds have been explored for synthesizing specific amino acids. For instance, the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved using a biocatalytic one-pot cyclic cascade. This involved coupling an aldol reaction with stereoselective transamination, using formaldehyde and alanine as starting materials (Hernández et al., 2017).
Role in Xenobiotic Degradation
4-Aminobutanesulfonic acid, particularly as sulfanilic acid (4-aminobenzenesulfonic acid), has been identified as a substrate for certain bacteria capable of degrading xenobiotics. Novosphingobium resinovorum SA1, for instance, can utilize sulfanilic acid as its sole carbon, nitrogen, and sulfur source, demonstrating the potential of these compounds in bioremediation and understanding microbial metabolism of aromatic xenobiotics (Hegedűs et al., 2017).
Antimicrobial Applications in Textiles
The application of 4-aminobutanesulfonic acid derivatives in textiles for antimicrobial properties has been explored. Specifically, cotton fabrics treated with quaternary ammonium salts through a 4-aminobenzenesulfonic acid–chloro–triazine adduct demonstrated higher antimicrobial activity compared to untreated fabrics. This suggests potential use in developing antimicrobial textiles (Son et al., 2006).
Safety And Hazards
4-Aminobutanesulfonic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
4-aminobutane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNILZINKISHVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161453 | |
Record name | 4-Aminobutanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutanesulfonic acid | |
CAS RN |
14064-34-7 | |
Record name | 4-Amino-1-butanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14064-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobutanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobutanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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